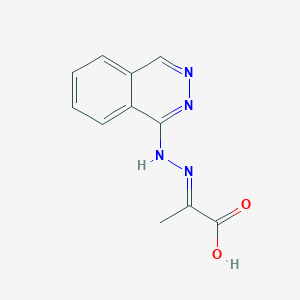

Hydralazine pyruvic acid hydrazone

概要

説明

Hydralazine pyruvic acid hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed when hydralazine reacts with pyruvic acid, resulting in a hydrazone linkage. This compound has garnered interest due to its potential biological activities and its role as a major metabolite of hydralazine in the human body .

準備方法

Synthetic Routes and Reaction Conditions

Hydralazine pyruvic acid hydrazone can be synthesized through the reaction of hydralazine with pyruvic acid. The reaction typically involves mixing equimolar amounts of hydralazine and pyruvic acid in an appropriate solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

化学反応の分析

Chemical Identity and Formation Pathways

HPH (C₁₁H₁₀N₄O₂; IUPAC: (2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid) is synthesized via two primary pathways :

-

Direct reaction : Hydralazine acetone hydrazone (HAH) reacts with pyruvic acid to form HPH.

-

Secondary pathway : HAH hydrolyzes back to hydralazine (HP), which subsequently reacts with pyruvic acid.

Experimental studies using HPLC confirmed that ~10% of HPH forms directly from HAH and pyruvic acid, while the remainder arises via HP-mediated conversion .

Kinetic Modeling of Reactions

The degradation and formation kinetics of HPH were studied at pH 7.4 and 37°C :

| Parameter | Value | Significance |

|---|---|---|

| HAH degradation rate (k₁) | 3.00 × 10⁻¹ h⁻¹ | Governs HAH → HP hydrolysis |

| HP degradation rate (k₂) | 7.46 × 10⁻² h⁻¹ | Reflects HP instability in solution |

| HPH formation rate (k₃) | Derived from parallel pathways | Combines direct and indirect contributions |

The reaction network is described by:

Reaction Dynamics and Stability

-

Reversibility : HPH can revert to HP under physiological conditions, complicating its pharmacokinetic profile .

-

pH dependence : Reactions are optimal at neutral pH (7.4), with reduced efficiency in acidic environments .

-

Metabolic stability : HPH exhibits negligible degradation in plasma, enabling prolonged detection post-administration .

Analytical Methods for Reaction Monitoring

HPH quantification relies on reverse-phase HPLC with UV detection at 250 nm :

-

Sensitivity : Detects HPH at concentrations as low as 1 nmol/L.

-

Selectivity : Separates HPH from HP, HAH, and other hydrazones.

Pharmacokinetic Relevance

-

Plasma half-life : HPH has a terminal half-life of 2.06–5.97 hours in humans, exceeding that of hydralazine .

-

Urinary excretion : ~90% of administered HPH is excreted unchanged in urine, indicating minimal further metabolism .

Comparative Reaction Efficiency

| Pathway | Contribution to HPH Formation | Key Catalysts/Inhibitors |

|---|---|---|

| Direct (HAH + pyruvate) | 10% | Pyruvate concentration |

| Indirect (HAH → HP → HPH) | 90% | Hydrolysis rate (k₁) |

Challenges in Reaction Studies

科学的研究の応用

Pharmacological Properties

Cardiovascular Activity

HPH has been identified as a metabolite that may contribute to the antihypertensive effects of hydralazine. In vitro and animal studies suggest that HPH possesses cardiovascular activity, which may explain the prolonged antihypertensive effect observed with hydralazine administration in humans, even when plasma levels of the parent drug are undetectable .

Pharmacokinetics

Research indicates that HPH demonstrates a unique pharmacokinetic profile. Studies involving intravenous administration in rabbits have shown that HPH's renal clearance is significantly higher than glomerular filtration rates, indicating active tubular secretion . Furthermore, the plasma half-life of HPH is approximately 156 minutes, which is crucial for understanding its therapeutic window and dosing considerations .

Analytical Techniques

Quantitative Analysis

The development of high-performance liquid chromatography (HPLC) methods has facilitated the accurate measurement of HPH in biological samples. A specific HPLC technique has been established to separate HPH from other serum constituents, allowing for precise quantification at low concentrations . This analytical advancement is vital for pharmacokinetic studies and therapeutic monitoring.

Clinical Implications

Renal Effects

In studies involving renal hypertensive rabbits, administration of HPH did not produce hypotensive effects, suggesting that while it is a significant metabolite, its clinical relevance may be limited compared to hydralazine itself . This finding emphasizes the need for further investigation into the therapeutic roles of HPH.

Genetic Considerations

Research has shown variations in the metabolism of hydralazine based on genetic factors such as acetylator status. Fast and slow acetylators exhibit different plasma concentrations of both hydralazine and its metabolites, including HPH. Understanding these genetic differences can guide personalized treatment strategies for hypertension .

Case Studies

Study on Healthy Volunteers

A study involving healthy male volunteers demonstrated the rapid formation of HPH following oral administration of hydralazine. Plasma concentrations were monitored over six hours post-dose, revealing a first-order decay in concentration for both hydralazine and HPH . This study highlights the dynamics of HPH formation and its implications for therapeutic efficacy.

Comparative Analysis in Rabbits

In another study, rabbits were administered labeled hydralazine to track the formation and clearance of HPH. Results indicated that most apparent hydralazine levels in plasma were due to the rapid conversion to HPH, underscoring its significance as a major metabolite .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | CHNO |

| Plasma Half-Life | Approximately 156 minutes |

| Renal Clearance | Exceeds glomerular filtration rate by 3-4 times in normal rabbits |

| Cardiovascular Effects | Limited hypotensive effects observed in animal studies |

| Analytical Methodology | High-performance liquid chromatography (HPLC) for quantification |

| Genetic Variability Impact | Acetylator status influences plasma concentrations and therapeutic response |

作用機序

Hydralazine pyruvic acid hydrazone exerts its effects primarily through its interaction with vascular smooth muscle cells. The compound is believed to interfere with calcium transport, leading to the relaxation of arteriolar smooth muscle and a subsequent decrease in blood pressure. This mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation in arterial smooth muscle cells .

類似化合物との比較

Similar Compounds

Hydralazine: The parent compound, used as an antihypertensive agent.

Hydrazone Derivatives: Various hydrazone derivatives with different biological activities.

Pyruvic Acid Derivatives: Compounds derived from pyruvic acid with diverse chemical and biological properties

Uniqueness

Hydralazine pyruvic acid hydrazone is unique due to its dual origin from hydralazine and pyruvic acid, combining the biological activities of both parent compounds. Its formation as a major metabolite of hydralazine also highlights its significance in the pharmacokinetics of hydralazine .

生物活性

Hydralazine pyruvic acid hydrazone (HPH) is a significant metabolite of hydralazine, an antihypertensive agent. This compound has garnered attention due to its potential biological activities, particularly in the fields of cardiovascular health and cancer research. This article explores the biological activity of HPH, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Synthesis

HPH is formed through the reaction of hydralazine with pyruvic acid, resulting in a hydrazone linkage. The synthesis typically involves mixing equimolar amounts of hydralazine and pyruvic acid in a solvent like methanol or ethanol under reflux conditions.

HPH primarily targets vascular smooth muscle cells, leading to vasodilation. The compound inhibits calcium release from the sarcoplasmic reticulum and prevents myosin phosphorylation in arterial smooth muscle cells. This action results in decreased systemic vascular resistance and lower blood pressure .

Biochemical Pathways

The compound affects several biochemical pathways associated with vasodilation. It is known to interfere with calcium transport in vascular smooth muscle, which is critical for muscle contraction and relaxation .

Pharmacokinetics

HPH exhibits unique pharmacokinetic properties:

- Absorption : After oral administration, hydralazine undergoes extensive first-pass metabolism, converting to HPH.

- Distribution : The volume of distribution varies significantly among individuals, influenced by genetic factors related to acetylation .

- Metabolism : HPH is predominantly cleared via renal mechanisms, with active tubular secretion playing a significant role. In studies involving rabbits, renal clearance exceeded glomerular filtration rates by 3 to 4 times .

- Half-life : The half-life of HPH is approximately 6 minutes in vitro at 37°C, indicating rapid metabolism and clearance from the bloodstream.

Antihypertensive Effects

Research indicates that HPH may contribute to the prolonged antihypertensive effects observed with hydralazine treatment. In animal models, doses up to 50 µmol/kg did not produce hypotensive effects, suggesting that HPH may not have significant direct blood pressure-lowering properties under certain conditions .

Anticancer Properties

Emerging studies suggest that HPH may exhibit anticancer properties. Its ability to influence cellular signaling pathways involved in proliferation and apoptosis has been noted, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of HPH:

- Cardiovascular Studies : In a study involving rabbits, HPH was administered intravenously at varying doses. Results indicated no significant hypotensive response at high plasma concentrations, suggesting limited clinical relevance despite its presence as a metabolite of hydralazine .

- Cancer Research : Preliminary investigations into the anticancer potential of HPH have shown promise, particularly in modulating pathways related to cell growth and survival. Further research is required to elucidate these effects fully .

- Pharmacokinetic Analysis : A high-performance liquid chromatography method was developed for quantifying HPH levels in biological samples, facilitating better understanding of its pharmacokinetics and therapeutic implications .

Summary Table of Biological Activities

| Activity | Effect | Notes |

|---|---|---|

| Antihypertensive | Decreased vascular resistance | Limited direct effect observed at high doses |

| Anticancer | Potential modulation of cell signaling | Requires further investigation |

| Pharmacokinetics | Rapid metabolism and renal clearance | Half-life ~6 minutes; significant inter-individual variability |

特性

IUPAC Name |

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHHASVNBBLOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-13-4 | |

| Record name | Hydralazine pyruvic acid hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine pyruvate hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。